(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol
CAS No.: 1215524-83-6
Cat. No.: VC2654588
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215524-83-6 |
---|---|
Molecular Formula | C12H9F3N2O2 |
Molecular Weight | 270.21 g/mol |
IUPAC Name | [3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol |
Standard InChI | InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2 |
Standard InChI Key | IZYRGYPBOPGZDW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO |
Canonical SMILES | C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO |
Introduction
Chemical Structure and Properties
Molecular Identifiers and Physical Properties
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol is a synthetic organic compound with several important chemical identifiers that facilitate its classification and recognition in chemical databases and literature.
Table 1: Chemical Identifiers and Physical Properties
Parameter | Value |
---|---|
CAS Number | 1215524-83-6 |
Molecular Formula | C₁₂H₉F₃N₂O₂ |
Molecular Weight | 270.21 g/mol |
IUPAC Name | [3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol |
Standard InChI | InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2 |
Canonical SMILES | C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO |
PubChem Compound ID | 51063944 |
The compound features a pyrimidine ring with a trifluoromethyl substituent at the 4-position, which is connected to a 3-substituted phenyl ring through an ether oxygen at the 2-position of the pyrimidine. The phenyl ring bears a hydroxymethyl (CH₂OH) group at position 3, giving the compound its distinctive structural identity.
Structural Features and Significance
The molecular structure of (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol incorporates several key functional groups that contribute to its chemical behavior and potential biological activity. The trifluoromethyl group (CF₃) is particularly noteworthy as it can significantly enhance pharmacokinetic properties of compounds, including metabolic stability and bioavailability. This group typically increases lipophilicity while also providing protection against metabolic degradation.
The presence of the pyrimidine heterocycle is significant as pyrimidine derivatives play important roles in biological systems, particularly in nucleic acid synthesis. They are also known to function as inhibitors of various enzymes in biochemical pathways. The ether linkage between the pyrimidine and phenyl rings provides conformational flexibility while maintaining a specific spatial arrangement between these two aromatic systems.
The hydroxymethyl group on the phenyl ring introduces a polar functional group that can participate in hydrogen bonding, potentially enhancing water solubility and providing a site for further chemical modifications or conjugations. This combination of structural elements creates a molecule with balanced lipophilic and hydrophilic properties.
Biological and Chemical Applications
Structure-Activity Relationships
Research on related trifluoromethyl pyrimidine derivatives indicates that the position of the trifluoromethyl group on the pyrimidine ring, as well as the substitution pattern on the phenyl ring, can significantly influence biological activity. For example, similar compounds with an amide moiety have demonstrated promising antifungal and insecticidal activities, though often at levels lower than standard commercial agents .
Table 2: Comparison of Structural Analogs
Compound | CAS Number | Structural Difference | Notable Features |
---|---|---|---|
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol | 1215524-83-6 | Reference compound | CF₃ at 4-position of pyrimidine; OH at meta position of phenyl |
(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol | 1216765-85-3 | CF₃ at 2-position, ether at 4-position | Different regioisomer with altered electronic properties |
(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol | 1216548-30-9 | OH at para instead of meta position | Altered hydrogen bonding capability and spatial arrangement |
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol | 1086376-61-5 | Pyridine ring instead of pyrimidine | Different heterocycle with altered electronic properties |
Physical and Chemical Properties
Stability and Reactivity
The compound (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol contains several functional groups that determine its chemical reactivity. The trifluoromethyl group is generally stable under most conditions but contributes electron-withdrawing effects to the pyrimidine ring, affecting its reactivity in electrophilic and nucleophilic reactions. The ether linkage provides stability under neutral conditions but may be susceptible to cleavage under strongly acidic or basic conditions.
The primary alcohol group (hydroxymethyl) can participate in typical alcohol reactions including oxidation, esterification, and etherification, making it a potential site for further chemical modifications. This functional group can also engage in hydrogen bonding, influencing solubility and crystal packing.
Spectroscopic Characteristics
While specific spectroscopic data for (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol is limited in the available literature, general spectroscopic features can be inferred from structurally similar compounds. For related trifluoromethyl pyrimidine derivatives, characteristic signals in ¹H NMR typically include the pyrimidine protons appearing as singlets in the aromatic region (approximately 7-9 ppm), aromatic protons of the phenyl ring showing coupling patterns in the 6.5-8 ppm range, and the methylene protons of the hydroxymethyl group appearing as a distinct signal around 4.5-5 ppm .
In ¹³C NMR spectra, the trifluoromethyl carbon typically appears as a quartet due to C-F coupling, with characteristic chemical shifts around 120-125 ppm. The carbon directly attached to the CF₃ group also shows splitting due to coupling with fluorine atoms .
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